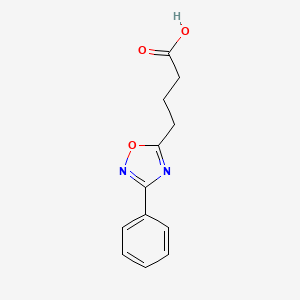

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] This document details a robust and efficient synthetic protocol, comprehensive analytical characterization, and discusses the underlying chemical principles and experimental considerations. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this valuable molecular scaffold.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring system, a five-membered heterocycle, is a privileged scaffold in modern drug discovery.[3][4] Its utility stems from its ability to act as a bioisosteric replacement for carboxylic acids and amides, crucial functional groups in many biologically active molecules.[5][6] This substitution can lead to enhanced metabolic stability, improved cell permeability, and modulated receptor binding affinities.[7] The electron-withdrawing nature of the 1,2,4-oxadiazole ring, particularly when substituted at the C5 position, can influence the physicochemical properties of the parent molecule.[2]

The target molecule, this compound, incorporates this key heterocycle linked to a butanoic acid chain. This structure presents a compelling template for the development of novel therapeutics, with the oxadiazole ring serving as a stable core and the carboxylic acid providing a handle for further functionalization or interaction with biological targets.[8]

Strategic Approach to Synthesis

The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[9][10] This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acid chloride or anhydride.[11][12] Our synthetic strategy for this compound leverages this classical approach, employing a two-step, one-pot procedure for efficiency and high yield.

The overall synthetic transformation is outlined below:

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

Benzamidoxime

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidoxime (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: To this solution, add succinic anhydride (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.2 eq) at room temperature. The pyridine acts as a base to facilitate the reaction and neutralize any acidic byproducts.

-

O-Acylation and Cyclodehydration: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The initial step is the O-acylation of the benzamidoxime by succinic anhydride to form the O-acyl amidoxime intermediate. The elevated temperature then promotes the intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[13]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M hydrochloric acid, water, and brine. The acid wash removes excess pyridine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

In-depth Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, and the aliphatic protons of the butanoic acid chain. The chemical shifts and coupling patterns will be indicative of their respective environments. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the 1,2,4-oxadiazole ring, and the butanoic acid chain, including the carbonyl carbon.[14] |

| FT-IR | Characteristic absorption bands for the C=O of the carboxylic acid, C=N of the oxadiazole ring, and C-H bonds of the aromatic and aliphatic moieties. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₂N₂O₃, MW: 232.24 g/mol ).[15] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃[16] |

| Molecular Weight | 232.24 g/mol [15] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. |

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring proceeds through a well-established mechanism involving two key steps: O-acylation followed by cyclodehydration.

Caption: The two-step reaction mechanism.

In the first step, the nucleophilic nitrogen of the benzamidoxime attacks one of the carbonyl carbons of succinic anhydride.[17] This is followed by the opening of the anhydride ring to form the O-acyl amidoxime intermediate. The subsequent application of heat facilitates an intramolecular cyclization, where the nitrogen atom of the amidoxime attacks the newly formed ester carbonyl. This is followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring.[18]

Conclusion and Future Directions

This guide has detailed a reliable and efficient method for the synthesis of this compound. The comprehensive characterization protocol ensures the identity and purity of the final product. The presented compound serves as a valuable building block for the development of novel therapeutic agents. Future work could involve the derivatization of the carboxylic acid moiety to explore structure-activity relationships and identify potent drug candidates for various disease targets.

References

- Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- (n.d.). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications.

- Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023, September 7). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21).

- (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.

- (n.d.). The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies. Benchchem.

- (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. ProQuest.

- (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.

- (2016, August 22). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications.

- (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. NIH.

- (n.d.). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH.

- (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Request PDF - ResearchGate.

- (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- (2022, September 2). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH.

- (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.

- (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;. ResearchGate.

- (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.

- (2011, October 1). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed.

- (2013, January 31). Amidoximes as intermediates for the synthesis of potential drugs. Univerzita Karlova.

- (n.d.). This compound. PubChemLite.

- (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals.

- (n.d.). This compound. SCBT.

- (n.d.). This compound. SCBT.

- (2008, October 1). Synthesis of Some Heterocyclic Compounds from Amidoxime and Imidate.

- (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- (2023, July 6). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC - NIH.

- (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH.

- (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.

- (n.d.). This compound. SCBT.

- (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

- (2024, November 4). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl) -. ResearchGate.

- (n.d.). butanoic acid, 2-[[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-4-piperidinyl]carbonyl]amino]-4-(methylthio)-, (2S)-. Optional[1H NMR] - Spectrum - SpectraBase.

- (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.

- (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.

- (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.

- (n.d.). 13C10-4-Oxo-4-phenylbutanoic acid. (13C2) Succinic (0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. drughunter.com [drughunter.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 13. dspace.cuni.cz [dspace.cuni.cz]

- 14. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group [mdpi.com]

- 15. scbt.com [scbt.com]

- 16. PubChemLite - this compound (C12H12N2O3) [pubchemlite.lcsb.uni.lu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

Preamble: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the identification of "privileged scaffolds"—molecular frameworks that can interact with multiple, diverse biological targets. The 1,2,4-oxadiazole ring, a five-membered heterocycle, has unequivocally earned this designation.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold remained a chemical curiosity for decades.[1][3] However, its modern resurgence is attributable to a key physicochemical property: it serves as a robust bioisosteric replacement for amide and ester functionalities.[4][5] This substitution often enhances metabolic stability and improves pharmacokinetic profiles, making the 1,2,4-oxadiazole a cornerstone in contemporary drug design.[2]

This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, grounded in recent scientific literature. We will dissect their therapeutic potential across several key areas, elucidate structure-activity relationships, and provide validated experimental protocols for their synthesis and evaluation, reflecting the best practices in drug discovery research.

Part 1: The Spectrum of Biological Activity

The versatility of the 1,2,4-oxadiazole core allows for substitutions at the C3 and C5 positions, creating a vast chemical space for derivatization. This has led to the discovery of compounds with a wide array of pharmacological activities.[1][6]

Anticancer Activity: Targeting Uncontrolled Proliferation

The development of novel anticancer agents is a primary focus for 1,2,4-oxadiazole chemistry. Derivatives have demonstrated potent cytotoxicity against a multitude of human cancer cell lines, operating through various mechanisms of action.[7][8][9]

Mechanistic Insights & Structure-Activity Relationship (SAR):

-

Enzyme Inhibition: A significant number of 1,2,4-oxadiazole derivatives function as enzyme inhibitors. For example, certain sulfonamide-bearing derivatives have been identified as potent inhibitors of Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors and linked to cancer cell proliferation.[9][10] Other derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key kinase in cell signaling pathways.[8]

-

Tubulin Polymerization: Some compounds function as tubulin binding agents, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.[11]

-

SAR: Structure-activity relationship studies have revealed critical patterns. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on aryl substituents often increases cytotoxic potency.[1] For instance, combining the 1,2,4-oxadiazole core with other heterocyclic moieties like imidazopyridines or benzimidazoles has yielded hybrid molecules with sub-micromolar IC₅₀ values against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[1][2][7] Conversely, the presence of bulky or electron-donating groups can sometimes diminish activity.[1]

Table 1: Selected 1,2,4-Oxadiazole Derivatives with Potent Anticancer Activity

| Compound Class | Target Cell Line(s) | IC₅₀ (µM) | Mechanism/Target | Reference(s) |

| Imidazopyridine Hybrids | MCF-7, A549, A375 | 0.22 - 1.56 | Cytotoxicity | [2] |

| Quinoline Conjugates | MCF-7, A549, DU-145 | 0.11 - 0.92 | Cytotoxicity | [7] |

| Sulfonamide Derivatives | HCT-116 | 6.0 | Carbonic Anhydrase IX | [7][9] |

| Fused Oxadiazole Hybrids | MCF-7 | 0.34 | EGFR Inhibition | [8][12] |

| Benzimidazole Conjugates | MCF-7, A549, A375 | 0.12 - 2.78 | Cytotoxicity | [1] |

Antimicrobial Activity: A New Front Against Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antibiotic classes. The 1,2,4-oxadiazole scaffold has given rise to a promising class of non-β-lactam antibiotics, particularly effective against Gram-positive bacteria.[13][14]

Mechanistic Insights & Structure-Activity Relationship (SAR):

-

Targeting Cell Wall Synthesis: A key class of 1,2,4-oxadiazole antibiotics discovered through in silico screening against penicillin-binding proteins (PBPs) was shown to impair cell wall biosynthesis.[13][14] This mechanism provides a critical advantage against strains like methicillin-resistant Staphylococcus aureus (MRSA), which are resistant to traditional β-lactam antibiotics.[14]

-

SAR: For this class of antibiotics, a hydrogen-bond donor in one of the aryl rings is crucial for activity.[13] Substitutions such as phenols and indoles are well-tolerated and can enhance potency.[14] For example, 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole demonstrated excellent in vitro activity against MRSA and was also efficacious in a mouse infection model, highlighting its oral bioavailability and favorable pharmacokinetic properties.[14] The presence of electron-withdrawing groups on a terminal phenyl ring, such as trifluoromethyl, has also been shown to increase anti-infective potential.

Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives

| Compound Structure | Target Organism(s) | MIC (µg/mL) | Mechanism/Target | Reference(s) |

| Indolyl-substituted oxadiazole | S. aureus (incl. MRSA) | ≤ 8 | Cell Wall Synthesis | [14] |

| Pyrazole-substituted oxadiazole | S. aureus | Active | Cell Wall Synthesis | [13] |

| Phenyl-oxadiazole with -CF₃ | Gram-positive & Gram-negative | Potent | Not specified |

Anti-inflammatory & Neuroprotective Activities

The structural versatility of 1,2,4-oxadiazoles extends to the treatment of inflammatory conditions and central nervous system (CNS) disorders.

-

Anti-inflammatory Action: The mechanism often involves the inhibition of key inflammatory mediators. Derivatives of ketoprofen and naproxen where the carboxylate group is replaced by a 1,2,4-oxadiazole ring have shown potent anti-inflammatory activity, with evidence of selective inhibition of cyclooxygenase-2 (COX-2).[15] This bioisosteric replacement aims to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[15][16]

-

Neuroprotection and CNS Modulation: In the context of neurodegenerative diseases like Alzheimer's, 1,2,4-oxadiazole derivatives have been developed as multi-target agents.[17][18] They have demonstrated excellent inhibitory potential against acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, with some compounds showing greater potency than the standard drug donepezil.[18] Furthermore, derivatives have been designed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu₄), a target for treating CNS disorders like Parkinson's disease.[19]

Part 2: Experimental Design & Validated Protocols

Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives, complete with necessary controls for data integrity.

General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most common and robust method for synthesizing the 1,2,4-oxadiazole ring involves the cyclization of an O-acyl-amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[1][13]

Causality Behind Experimental Choices: This two-step, one-pot procedure is favored for its efficiency and broad substrate scope. The use of coupling agents like HATU minimizes side reactions and drives the reaction toward the desired O-acylated intermediate. The subsequent thermal cyclization is often clean and high-yielding.

Protocol 1: Synthesis via Amidoxime Acylation and Cyclization

-

Amidoxime Formation:

-

Dissolve the starting nitrile (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-8 hours, monitoring by TLC until the starting nitrile is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate. The product amidoxime is typically isolated from the organic layer.

-

-

Coupling and Cyclization:

-

In an inert atmosphere, dissolve the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 2-4 hours to form the O-acyl-amidoxime intermediate.

-

Heat the reaction mixture to 80-120 °C for 6-12 hours to induce cyclodehydration. Monitor by TLC or LC-MS for the formation of the 1,2,4-oxadiazole.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product using column chromatography on silica gel.

-

Diagram 1: General Synthesis Workflow for 1,2,4-Oxadiazoles

Caption: Workflow for the synthesis of 1,2,4-oxadiazoles.

In Vitro Biological Evaluation Protocols

Protocol 2: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard for initial in vitro anticancer screening. It measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[7][20]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,2,4-oxadiazole derivatives in culture medium. Replace the medium in the wells with the compound solutions. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

Diagram 2: Experimental Workflow for Anticancer Drug Screening

Caption: High-level workflow for anticancer evaluation.

Protocol 3: Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a drug control (e.g., Vancomycin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Simplified EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR pathway by an oxadiazole derivative.

Conclusion and Future Outlook

The 1,2,4-oxadiazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its role as a stable and versatile bioisostere has enabled the development of a vast library of compounds with significant therapeutic potential. From potent anticancer agents that target specific oncogenic pathways to novel antibiotics capable of combating resistant bacteria, these derivatives continue to provide promising leads.[4][8][14] Future research will likely focus on refining structure-activity relationships through computational modeling, expanding into new therapeutic areas, and optimizing the pharmacokinetic and safety profiles of lead candidates to translate the remarkable in vitro activity of this privileged scaffold into clinically successful therapeutics.

References

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy. [Link]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. National Institutes of Health (NIH). [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. National Institutes of Health (NIH). [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Institutes of Health (NIH). [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Institutes of Health (NIH). [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health (NIH). [Link]

-

Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... ResearchGate. [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. [Link]

-

(PDF) Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. ResearchGate. [Link]

-

(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health (NIH). [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. National Institutes of Health (NIH). [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[4][5][7] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals. [Link]

-

Structure-activity relationship (SAR) for anti-AD potential of 1,2,4-oxadiazole-based derivatives. ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Scientific Reports. [Link]

-

A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor. [Link]

-

Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health (NIH). [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]

-

Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. PubMed. [Link]

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. [Link]

-

In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. ScienceDirect. [Link]

-

Clinically used antibacterial and antiviral drugs having 1,3,4‐oxadiazole ring. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. PubMed Central. [Link]

-

A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research and Publication and Reviews. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

-

In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. PubMed. [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Research and Publication and Reviews. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 12. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. soc.chim.it [soc.chim.it]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, a compound of interest in metabolic disease research. Based on extensive analysis of structurally related molecules containing the 1,2,4-oxadiazole moiety, this document posits that the primary pharmacological activity of this compound is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are critical nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, and inflammation.[3][4][5] This guide will provide an in-depth exploration of the PPAR signaling pathway, the specific roles of PPAR isoforms, and a comprehensive suite of experimental protocols to rigorously validate the proposed mechanism.

Introduction: The Therapeutic Potential of this compound in Metabolic Syndrome

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and obesity, represents a significant global health challenge. A promising therapeutic strategy involves the modulation of key metabolic regulators, prominent among which are the Peroxisome Proliferator-Activated Receptors (PPARs).[4][6] The compound this compound, featuring a 1,2,4-oxadiazole core, belongs to a chemical class that has demonstrated significant potential as PPAR agonists.[1][2]

The structural alerts within this molecule, particularly the phenyl-oxadiazole and butanoic acid components, suggest a favorable interaction with the ligand-binding domain of PPARs. This guide will, therefore, focus on the hypothesis that this compound functions as a PPAR agonist, and will outline the necessary experimental framework to substantiate this claim.

The Core Mechanism: Activation of the PPAR Signaling Pathway

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[3] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles.[3][4]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering triglyceride levels.[3][7]

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity and glucose uptake.[3][6]

-

PPARβ/δ: Ubiquitously expressed, it plays a role in fatty acid oxidation and is implicated in improving lipid profiles.

The proposed mechanism of action for this compound involves the following key steps:

-

Ligand Binding: The compound enters the cell and binds to the ligand-binding domain (LBD) of a PPAR isoform.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[5][8]

-

DNA Binding: This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[5][8]

-

Gene Transcription: The binding of the heterodimer and its associated coactivators to the PPRE initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Visualizing the Pathway

Caption: Proposed PPAR Signaling Pathway.

Experimental Validation: A Step-by-Step Methodological Approach

To rigorously test the hypothesis that this compound acts as a PPAR agonist, a multi-tiered experimental approach is essential.

In Vitro Assays: Establishing Direct Receptor Interaction and Activity

3.1.1. Ligand Binding Assay

-

Objective: To determine if the compound directly binds to PPAR isoforms.

-

Methodology:

-

Utilize commercially available PPAR ligand binding assay kits (e.g., fluorescence polarization or radioligand displacement assays).

-

Incubate recombinant human PPARα, PPARγ, and PPARβ/δ ligand-binding domains (LBDs) with a fluorescently labeled or radiolabeled known PPAR agonist.

-

Add increasing concentrations of this compound.

-

Measure the displacement of the labeled ligand to determine the binding affinity (Ki or IC50) of the test compound.

-

3.1.2. Luciferase Reporter Gene Assay

-

Objective: To quantify the transcriptional activity of PPARs in a cellular context upon treatment with the compound.

-

Methodology:

-

Transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids:

-

An expression vector for full-length human PPARα, PPARγ, or PPARβ/δ.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Treat the transfected cells with varying concentrations of this compound for 24 hours. Known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as positive controls.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the EC50 value, representing the concentration at which the compound elicits a half-maximal response.

-

Visualizing the Workflow

References

- 1. Discovery of N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides as novel acetyl-CoA carboxylase 2 (ACC2) inhibitors with peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. mdpi.com [mdpi.com]

- 5. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 8. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

In Vitro Evaluation of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide

Foreword: The Scientific Imperative for Rigorous In Vitro Profiling

In the landscape of contemporary drug discovery, the early and comprehensive in vitro evaluation of novel chemical entities is not merely a procedural step but a foundational pillar of translational science. It is at this critical juncture that we move beyond theoretical postulation and into the empirical realm, systematically dissecting a compound's biological and pharmacological identity. This guide is dedicated to the methodical in vitro characterization of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, a molecule of interest at the intersection of two privileged structural motifs: the 1,2,4-oxadiazole ring and the butanoic acid side chain. The 1,2,4-oxadiazole core is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles, and is present in a range of biologically active compounds.[1] The butanoic acid moiety is reminiscent of butyric acid, a short-chain fatty acid known to exhibit diverse biological activities, including the inhibition of histone deacetylases (HDACs).

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for the in vitro assessment of this compound. Our approach eschews a rigid, one-size-fits-all template in favor of a logically sequenced narrative that begins with the synthesis of the molecule, progresses through its fundamental physicochemical characterization, and culminates in a suite of biological assays designed to probe its potential therapeutic applications. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the "why" is as clear as the "how." By adhering to the principles of expertise, authoritativeness, and trustworthiness, this guide aims to empower researchers to generate robust, reproducible, and meaningful data, thereby accelerating the journey of promising molecules from the laboratory bench to potential clinical significance.

Synthesis of this compound: A Proposed Protocol

Rationale for Synthetic Approach

The choice of benzamidoxime and succinic anhydride as starting materials is predicated on their commercial availability and the well-documented reactivity of these functional groups. The reaction between an amidoxime and an anhydride is a reliable method for the formation of the O-acyl intermediate.[3][4] The subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring is typically efficient.[3][4] This approach offers a convergent and high-yielding route to the desired product.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the O-Acyl Amidoxime Intermediate

-

To a stirred solution of benzamidoxime (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add succinic anhydride (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude O-acyl amidoxime intermediate. This intermediate may be used in the next step without further purification or can be purified by recrystallization if necessary.

Step 2: Cyclodehydration to this compound

-

Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent (e.g., toluene or xylene).

-

Heat the reaction mixture to reflux for 8-12 hours. The cyclization can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Physicochemical Characterization: Laying the Foundation for Biological Evaluation

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[5] A thorough understanding of these properties is essential for interpreting in vitro assay results and for guiding further drug development efforts.

Key Physicochemical Parameters and Their Significance

| Parameter | Assay Principle | Significance in Drug Discovery |

| Aqueous Solubility | Measurement of the concentration of a compound in an aqueous buffer at equilibrium. | Poor solubility can lead to erroneous in vitro data and challenges in formulation for in vivo studies.[6] |

| Lipophilicity (LogP/LogD) | The partition coefficient between an organic solvent (e.g., octanol) and water. | Influences membrane permeability, protein binding, and metabolic clearance. An optimal range is often sought to balance these properties. |

| Ionization Constant (pKa) | The pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. | Affects solubility, permeability, and interaction with biological targets.[6] |

Experimental Protocols for Physicochemical Profiling

2.2.1. Thermodynamic Solubility Assay (Shake-Flask Method)

-

Prepare a supersaturated solution of the compound in a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Shake the solution at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2.2. Lipophilicity Determination (Shake-Flask Method for LogP)

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Measure the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculate the LogP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

In Vitro Biological Evaluation: A Multi-faceted Approach

Given the structural features of this compound, a comprehensive in vitro evaluation should explore its potential across several therapeutic areas. The following is a proposed suite of assays to assess its cytotoxic, anti-cancer, neuroprotective, antiviral, and anti-inflammatory properties.

General Cell Culture and Compound Handling

All in vitro cell-based assays should be conducted under sterile conditions in a certified biosafety cabinet. Cell lines should be obtained from a reputable source (e.g., ATCC) and maintained according to the supplier's recommendations. The test compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution, which is then serially diluted in cell culture medium for the experiments. Appropriate vehicle controls (medium with the same final concentration of DMSO) must be included in all assays.

Cytotoxicity Assays: Establishing a Therapeutic Window

Initial assessment of a compound's cytotoxicity is crucial to determine its therapeutic index and to differentiate between targeted biological effects and general toxicity.

3.2.1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

3.2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

-

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture medium is proportional to the number of dead cells.[8]

-

Protocol:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, collect a sample of the cell culture supernatant.

-

Incubate the supernatant with an LDH assay reagent mixture that contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Caption: Workflow for in vitro cytotoxicity assessment.

Anti-Cancer Activity: Histone Deacetylase (HDAC) Inhibition Assay

The butanoic acid moiety of the test compound suggests a potential for HDAC inhibition, a validated target in oncology.

-

Principle: HDAC inhibitor screening assays typically use a fluorogenic substrate containing an acetylated lysine residue. When deacetylated by an HDAC enzyme, the substrate becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.[9]

-

Protocol:

-

In a 96-well plate, combine the test compound at various concentrations with a source of HDAC enzymes (e.g., nuclear extract or a purified recombinant HDAC).

-

Add the fluorogenic HDAC substrate and incubate at 37°C for a defined period.

-

Add the developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.

-

Incubate for a further period at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

-

Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay

Given that some 1,2,4-oxadiazole derivatives have shown neuroprotective effects, it is pertinent to evaluate the test compound in an in vitro model of ischemic stroke.

-

Principle: The oxygen-glucose deprivation (OGD) model mimics the conditions of ischemic stroke in vitro by depriving cultured neuronal cells of oxygen and glucose, leading to cell death.[10] The neuroprotective effect of a compound is assessed by its ability to reduce cell death following OGD.

-

Protocol:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture plates.

-

To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., <1% O₂).

-

After a defined period of OGD (e.g., 2-4 hours), return the cells to normal culture conditions (reoxygenation with glucose-containing medium).

-

The test compound can be added before, during, or after OGD to assess its protective effects.

-

Assess cell viability 24-48 hours after reoxygenation using methods such as the MTT or LDH assay.

-

Antiviral Activity: Plaque Reduction Assay

The 1,2,4-oxadiazole scaffold is present in some antiviral agents, warranting an investigation into the test compound's antiviral potential.

-

Principle: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses. It measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[11]

-

Protocol:

-

Seed a monolayer of susceptible host cells in a multi-well plate.

-

Incubate a known titer of the virus with serial dilutions of the test compound.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (the concentration that reduces the number of plaques by 50%).

-

Anti-inflammatory Activity: LPS-Stimulated Macrophage Assay

Chronic inflammation is implicated in numerous diseases. This assay will determine if the test compound can modulate the inflammatory response in macrophages.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is measured by its ability to inhibit the production of these mediators.

-

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in multi-well plates.

-

Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.

-

Nitric Oxide (NO) Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance to quantify the amount of nitrite, a stable product of NO.

-

Cytokine Measurement (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.

-

In Vitro Metabolic Stability: Predicting In Vivo Fate

Assessing the metabolic stability of a compound in vitro provides an early indication of its likely in vivo half-life and clearance.

-

Principle: The compound is incubated with liver subcellular fractions (microsomes or S9 fraction) that contain drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

-

Protocol:

-

Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes or S9 fraction from a relevant species (e.g., human, rat) in a buffered solution at 37°C.

-

Initiate the metabolic reaction by adding cofactors (e.g., NADPH for Phase I metabolism, UDPGA for Phase II glucuronidation).

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction (e.g., with cold acetonitrile).

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

-

Caption: Workflow for in vitro metabolic stability assessment.

Data Interpretation and Path Forward

The collective data from these in vitro evaluations will provide a comprehensive pharmacological profile of this compound. The IC₅₀ and EC₅₀ values from the biological assays, in conjunction with the cytotoxicity data, will establish the compound's potency and therapeutic index. The physicochemical and metabolic stability data will provide crucial insights into its drug-like properties and potential for in vivo translation. Promising results from this initial in vitro screening will warrant further investigation, including mechanism of action studies, lead optimization, and eventual in vivo efficacy and safety studies in relevant animal models. This structured, data-driven approach ensures that only the most promising candidates, with a well-characterized in vitro profile, advance in the drug discovery pipeline.

References

-

Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5307. [Link]

- De la Mora-Vizcaino, R., et al. (2023). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 20(4), 377-393.

-

Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]

- Baykov, S. V., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(36), 3536-3539.

- Maftei, C. V., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2058-2067.

-

Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]

- Neda, I., et al. (2007). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revista de Chimie, 58(11), 1084-1087.

- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and Drug Development Technologies, 2(1), 51-62.

- Bradner, J. E., et al. (2010). A robust multiplexed screening platform for the identification of selective histone deacetylase inhibitors. Chemistry & Biology, 17(4), 353-363.

- Gemo, M. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343.

- Singh, R. K., et al. (2021). Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives. Journal of the Indian Chemical Society, 98(1), 100001.

- Temperini, A. (2010). Additive-Free Chemoselective Acylation of Amines.

- Lv, K., et al. (2022).

- Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER-INTERNATIONAL RESEARCH JOURNAL, 11(5), b364-b370.

- Lyakhov, S. A., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.

- Zhuravlev, F., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465.

- Suhas, R. (2014). Answer to "What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?".

- Ghanghoria, R., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)

- Yu, B., et al. (2019). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Green Chemistry, 21(13), 3501-3505.

- Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210.

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciepub.com [sciepub.com]

- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revroum.lew.ro [revroum.lew.ro]

Spectroscopic Fingerprinting of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid, a molecule of interest in medicinal chemistry and drug development. For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their spectroscopic signatures is paramount for unambiguous identification and purity assessment. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in fundamental principles and data from structurally analogous molecules.

Molecular Structure and Key Features

This compound possesses a unique combination of a rigid aromatic phenyl-oxadiazole core and a flexible butanoic acid side chain. This structure presents distinct features that will be clearly delineated by various spectroscopic techniques. The presence of aromatic and aliphatic protons, a carboxyl group, and the specific oxadiazole heterocycle will each give rise to characteristic signals.

Synthesis Strategy: A Plausible Route

While multiple synthetic routes to 1,2,4-oxadiazoles are known, a highly efficient and common method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[1][2] For the synthesis of this compound, a logical approach is the reaction of benzamidoxime with glutaric anhydride. This reaction is expected to proceed via the initial formation of an O-acyl amidoxime intermediate, which then undergoes dehydrative cyclization to yield the target 1,2,4-oxadiazole.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, equimolar amounts of benzamidoxime and glutaric anhydride are dissolved in a suitable high-boiling aprotic solvent, such as dimethylformamide (DMF) or toluene.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework of the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxyl group.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~12.0 | Singlet (broad) |

| 8.1 - 7.9 | Multiplet |

| 7.6 - 7.4 | Multiplet |

| ~3.0 | Triplet |

| ~2.6 | Triplet |

| ~2.1 | Quintet |

Causality Behind Assignments:

-

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~12 ppm) due to its acidic nature and hydrogen bonding.[3]

-

The protons on the phenyl ring will be in the aromatic region (7.4-8.1 ppm). The ortho-protons are expected to be the most deshielded due to the inductive effect of the oxadiazole ring.

-

The methylene group adjacent to the electronegative oxadiazole ring will be the most downfield of the aliphatic protons (~3.0 ppm).

-

The methylene group alpha to the carbonyl group will also be deshielded (~2.6 ppm).

-

The central methylene group will be the most upfield of the butanoic acid chain protons (~2.1 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~175 | C5 of oxadiazole |

| ~168 | C3 of oxadiazole |

| ~132 | Aromatic (para-C of phenyl) |

| ~130 | Aromatic (ortho-C of phenyl) |

| ~129 | Aromatic (ipso-C of phenyl) |

| ~128 | Aromatic (meta-C of phenyl) |

| ~33 | -CH₂- (adjacent to COOH) |

| ~27 | -CH₂- (adjacent to oxadiazole) |

| ~24 | -CH₂- (central methylene) |

Causality Behind Assignments:

-

The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~178 ppm).[4]

-

The two carbons of the oxadiazole ring are also significantly deshielded, appearing in the 168-175 ppm range.

-

The aromatic carbons will resonate in the typical 128-132 ppm region.

-

The aliphatic carbons of the butanoic acid chain will appear in the upfield region (24-33 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300 - 2500 | O-H stretch (carboxylic acid) |

| ~3060 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1610, 1480 | C=C stretch (aromatic) |

| ~1450 | C-N stretch (oxadiazole) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) |

Causality Behind Assignments:

-

The most prominent feature will be a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[5]

-

A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[1]

-

Aromatic C-H and C=C stretching vibrations will be observed in their expected regions.

-

The C-N and C-O stretching vibrations of the oxadiazole and carboxylic acid groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound (Molecular Weight: 232.24 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI+)

-

m/z 233.0921: [M+H]⁺ (protonated molecule)

-

m/z 255.0740: [M+Na]⁺ (sodium adduct)

Predicted Fragmentation Pattern (Tandem MS of [M+H]⁺):

The fragmentation of the protonated molecule is expected to occur through several key pathways, primarily involving the cleavage of the butanoic acid chain and the oxadiazole ring.

Caption: Plausible fragmentation pathways for protonated this compound.

Causality Behind Fragmentation:

-

Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids is the loss of water from the protonated molecule, leading to an acylium ion.

-

Loss of the Carboxyl Group (COOH): Cleavage of the bond between the aliphatic chain and the carboxyl group would result in a significant fragment.

-

Oxadiazole Ring Cleavage: The 1,2,4-oxadiazole ring can undergo characteristic cleavage patterns. Common fragments for phenyl-substituted oxadiazoles include the phenylnitrile cation (C₆H₅CN)⁺ and the benzoyl cation (C₆H₅CO)⁺.[6][7]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and well-founded prediction for the characterization of this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify this molecule, assess its purity, and proceed with further studies in their drug discovery and development pipelines. The provided synthetic protocol offers a reliable method for its preparation, and the detailed interpretation of the spectroscopic data serves as a valuable reference for scientists working with related heterocyclic compounds.

References

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4531. [Link]

-

Chimirri, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Rehman, A., et al. (2014). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate. [Link]

-

PubChem. This compound. [Link]

-

Rehman, A., et al. (2014). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. [Link]

-

Maftei, C. V., et al. (2014). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 10, 2146–2153. [Link]

-

Kumar, D., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. International Journal of Pharmaceutical Sciences and Research, 4(11), 4369-4374. [Link]

-

Reactory. Reactions of Acid Anhydrides. [Link]

-

Buzzetti, F., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-6018. [Link]

-

Stanoeva, E., et al. (2007). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 63(1), 181-189. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of butanoic acid. [Link]

-

Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. [Link]

-

Chegg.com. Solved butanoic acid: 1. Analyze the 'H-NMR spectrum of. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

-

Popova, E. A., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Polymers, 15(14), 2999. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 7. Glutaric anhydride | 108-55-4 | FG14622 | Biosynth [biosynth.com]

Solubility and stability of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid.

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic Acid

Foreword: From Molecular Structure to Pharmaceutical Viability

In the landscape of drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of solubility and stability. These are not mere data points but rather the very cornerstones upon which formulation, bioavailability, and ultimately, clinical success are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for the characterization of this compound. As a Senior Application Scientist, my objective is not to simply prescribe a set of rigid protocols, but to illuminate the scientific rationale behind each step, fostering a deeper understanding of how to unlock the full potential of this and similar molecules. We will delve into the "why" behind the "how," ensuring that the methodologies presented are not just followed, but understood.

Molecular Profile and Predicted Physicochemical Characteristics

The structure of this compound, with its combination of a lipophilic phenyl ring, a polar 1,2,4-oxadiazole moiety, and an ionizable carboxylic acid, presents a unique set of properties that dictate its behavior in various environments.

-

Structural Features:

-

Carboxylic Acid (-COOH): This functional group is the primary driver of the molecule's pH-dependent solubility. As a weak acid, its ionization state will change significantly across the physiological pH range.[1][2] The presence of this group suggests that the compound's solubility will be substantially higher at neutral to alkaline pH compared to acidic conditions.[3]

-

1,2,4-Oxadiazole Ring: This heterocyclic system contributes to the overall polarity of the molecule and can engage in hydrogen bonding. Derivatives of 1,2,4-oxadiazoles are noted for their metabolic stability and potential to enhance bioavailability.[4][5]

-

Phenyl Group (-C₆H₅): This nonpolar aromatic ring imparts a degree of lipophilicity to the molecule, which will influence its solubility in organic solvents and its ability to cross biological membranes.

-

Butanoic Acid Linker: The flexible four-carbon chain provides a spacer between the heterocyclic ring and the carboxylic acid, influencing the molecule's overall conformation and interaction with solvents.

-

Based on this structure, we can anticipate that this compound is a weakly acidic compound with pH-dependent aqueous solubility.[2][6] Its solubility in organic solvents will likely be moderate, influenced by the balance between its polar and nonpolar functionalities.

A Rigorous Approach to Solubility Determination

A thorough understanding of a compound's solubility is paramount for developing effective formulations. The following outlines a comprehensive strategy for characterizing the solubility of this compound.

Thermodynamic Solubility in Aqueous Media

The goal of this study is to determine the equilibrium solubility of the compound at various pH values, mimicking the conditions it would encounter in the gastrointestinal tract.

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH values ranging from 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate, and pH 7.4 phosphate).

-

Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared buffers. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-